Cas no 941877-37-8 (4-({2-(carbamoylmethyl)sulfanyl-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-propylbenzamide)

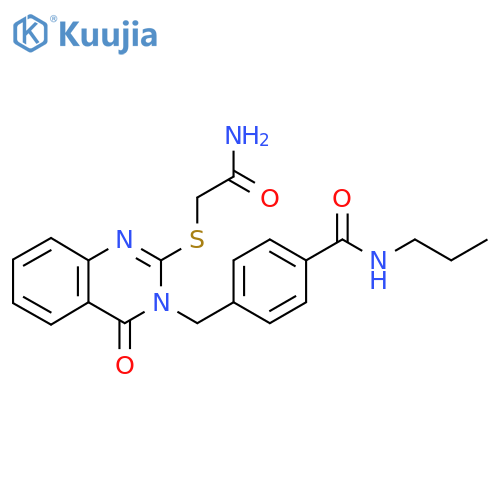

941877-37-8 structure

商品名:4-({2-(carbamoylmethyl)sulfanyl-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-propylbenzamide

4-({2-(carbamoylmethyl)sulfanyl-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-propylbenzamide 化学的及び物理的性質

名前と識別子

-

- F3222-1271

- AKOS002058827

- 4-((2-((2-amino-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide

- 941877-37-8

- 4-({2-[(carbamoylmethyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-propylbenzamide

- HMS1892F15

- G629-0027

- 4-[[2-(2-amino-2-oxoethyl)sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide

- NCGC00132463-01

- 4-({2-(carbamoylmethyl)sulfanyl-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-propylbenzamide

-

- インチ: 1S/C21H22N4O3S/c1-2-11-23-19(27)15-9-7-14(8-10-15)12-25-20(28)16-5-3-4-6-17(16)24-21(25)29-13-18(22)26/h3-10H,2,11-13H2,1H3,(H2,22,26)(H,23,27)

- InChIKey: TXVDFPMCQNHORE-UHFFFAOYSA-N

- ほほえんだ: S(CC(N)=O)C1=NC2C=CC=CC=2C(N1CC1C=CC(C(NCCC)=O)=CC=1)=O

計算された属性

- せいみつぶんしりょう: 410.14126175g/mol

- どういたいしつりょう: 410.14126175g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 29

- 回転可能化学結合数: 8

- 複雑さ: 646

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 130Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

4-({2-(carbamoylmethyl)sulfanyl-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-propylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3222-1271-25mg |

4-({2-[(carbamoylmethyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-propylbenzamide |

941877-37-8 | 90%+ | 25mg |

$109.0 | 2023-04-27 | |

| Life Chemicals | F3222-1271-20mg |

4-({2-[(carbamoylmethyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-propylbenzamide |

941877-37-8 | 90%+ | 20mg |

$99.0 | 2023-04-27 | |

| Life Chemicals | F3222-1271-30mg |

4-({2-[(carbamoylmethyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-propylbenzamide |

941877-37-8 | 90%+ | 30mg |

$119.0 | 2023-04-27 | |

| Life Chemicals | F3222-1271-40mg |

4-({2-[(carbamoylmethyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-propylbenzamide |

941877-37-8 | 90%+ | 40mg |

$140.0 | 2023-04-27 | |

| Life Chemicals | F3222-1271-50mg |

4-({2-[(carbamoylmethyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-propylbenzamide |

941877-37-8 | 90%+ | 50mg |

$160.0 | 2023-04-27 | |

| Life Chemicals | F3222-1271-10μmol |

4-({2-[(carbamoylmethyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-propylbenzamide |

941877-37-8 | 90%+ | 10μl |

$69.0 | 2023-04-27 | |

| Life Chemicals | F3222-1271-5mg |

4-({2-[(carbamoylmethyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-propylbenzamide |

941877-37-8 | 90%+ | 5mg |

$69.0 | 2023-04-27 | |

| Life Chemicals | F3222-1271-10mg |

4-({2-[(carbamoylmethyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-propylbenzamide |

941877-37-8 | 90%+ | 10mg |

$79.0 | 2023-04-27 | |

| Life Chemicals | F3222-1271-75mg |

4-({2-[(carbamoylmethyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-propylbenzamide |

941877-37-8 | 90%+ | 75mg |

$208.0 | 2023-04-27 | |

| Life Chemicals | F3222-1271-15mg |

4-({2-[(carbamoylmethyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-propylbenzamide |

941877-37-8 | 90%+ | 15mg |

$89.0 | 2023-04-27 |

4-({2-(carbamoylmethyl)sulfanyl-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-propylbenzamide 関連文献

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

941877-37-8 (4-({2-(carbamoylmethyl)sulfanyl-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-propylbenzamide) 関連製品

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量